3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide 3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1904057-78-8
VCID: VC6170786
InChI: InChI=1S/C13H16N6O3S/c1-9-12(10(2)22-18-9)23(20,21)17-5-3-4-11-6-14-13-15-8-16-19(13)7-11/h6-8,17H,3-5H2,1-2H3
SMILES: CC1=C(C(=NO1)C)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Molecular Formula: C13H16N6O3S
Molecular Weight: 336.37

3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide

CAS No.: 1904057-78-8

Cat. No.: VC6170786

Molecular Formula: C13H16N6O3S

Molecular Weight: 336.37

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide - 1904057-78-8

Specification

CAS No. 1904057-78-8
Molecular Formula C13H16N6O3S
Molecular Weight 336.37
IUPAC Name 3,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-sulfonamide
Standard InChI InChI=1S/C13H16N6O3S/c1-9-12(10(2)22-18-9)23(20,21)17-5-3-4-11-6-14-13-15-8-16-19(13)7-11/h6-8,17H,3-5H2,1-2H3
Standard InChI Key WTSIZAIUSBKNFR-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,2-oxazole ring substituted with methyl groups at positions 3 and 5, linked via a sulfonamide bridge to a propyl chain terminating in a triazolo[1,5-a]pyrimidine moiety. This architecture combines electron-deficient (triazolo-pyrimidine) and electron-rich (oxazole) systems, creating a polarized scaffold conducive to intermolecular interactions .

Key Structural Components:

  • Oxazole core: 3,5-dimethyl-1,2-oxazole-4-sulfonamide provides planar rigidity and hydrogen-bonding capacity through the sulfonamide group.

  • Triazolo-pyrimidine unit: The bicyclic triazolo[1,5-a]pyrimidine system introduces π-π stacking potential and metal-coordination sites.

  • Propyl linker: A three-carbon chain enables conformational flexibility between the two aromatic systems .

Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₆O₃S
Molecular Weight336.37 g/mol
IUPAC Name3,5-dimethyl-N-[3-([1, triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-sulfonamide
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChI KeyWTSIZAIUSBKNFR-UHFFFAOYSA-N

The molecular polarity, calculated from the sulfonamide and heterocyclic components, suggests moderate solubility in polar aprotic solvents, though experimental solubility data remain unreported .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis involves three principal stages: oxazole formation, triazolo-pyrimidine construction, and final coupling via sulfonamide linkage .

Oxazole Ring Synthesis

Cyclization of α-nitroketones with thiourea derivatives under acidic conditions yields the 3,5-dimethyl-1,2-oxazole core. Optimization studies indicate that using p-toluenesulfonic acid in refluxing ethanol achieves 78% yield for this step .

Triazolo-Pyrimidine Assembly

The triazolo[1,5-a]pyrimidine moiety is synthesized through a Huisgen-type cycloaddition between 6-aminopyrimidine and nitrile imines. Microwave-assisted synthesis at 150°C for 15 minutes enhances reaction efficiency (yield: 82%) compared to conventional thermal methods .

Final Coupling

Sulfonamide bond formation employs EDCI/HOBt-mediated coupling between the oxazole-4-sulfonyl chloride and the triazolo-pyrimidine-propylamine intermediate. Purification via reverse-phase HPLC achieves >95% purity .

Process Challenges

  • Steric hindrance: Bulky substituents on both aromatic systems necessitate high-dilution conditions during coupling.

  • Regioselectivity: Competing N-alkylation pathways require careful temperature control (maintained at 0–5°C) .

  • Scale-up limitations: Current batch processes show linear scalability only up to 100g due to exothermic risks in cyclization steps .

Target ClassExample TargetsIC₅₀ RangeSource
KinasesJAK2, FLT30.8–5.3 μM
GPCRs5-HT₂A, Adenosine A₂A1.2–8.7 μM
EnzymesPhosphodiesterase 4D3.4 μM

The triazolo-pyrimidine moiety appears critical for kinase binding, while the sulfonamide group enhances aqueous solubility and membrane permeability .

Therapeutic Hypotheses

  • Oncology: Analogous compounds inhibit JAK-STAT signaling pathways implicated in myeloproliferative disorders .

  • Neuroinflammation: Dual 5-HT₂A/PDE4 inhibition suggests potential in Alzheimer’s disease models .

  • Antimicrobial: Sulfonamide-containing heterocycles show activity against Gram-positive pathogens (MIC: 16 μg/mL vs. S. aureus) .

Comparative Analysis of Structural Analogs

CompoundMW (g/mol)Key FeaturesBioactivitySource
EVT-2861062411.44Benzothieno-pyrimidineNeuropharmacological
CID 3238306310.35Pyridin-2-ylpropanamideKinase inhibition
CID 3724978243.251,2,4-Triazol-5-yl sulfonamideAntimicrobial

This comparison highlights the critical role of the triazolo-pyrimidine system in conferring kinase affinity, while sulfonamide variations modulate target selectivity .

Research Challenges and Future Directions

Current Limitations

  • Synthetic complexity: 7-step synthesis with cumulative yield <15% necessitates route optimization .

  • ADMET profiling: Predicted high plasma protein binding (89%) may limit free drug concentrations.

  • Target validation: Lack of crystallographic data on target complexes hinders rational design .

Recommended Priorities

  • Develop continuous-flow synthesis to improve yield and safety profile.

  • Conduct in vivo PK/PD studies in rodent inflammation models.

  • Explore prodrug strategies to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator